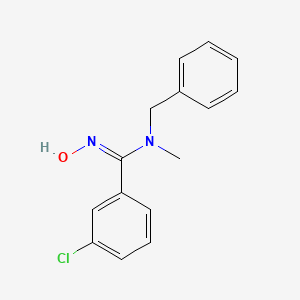

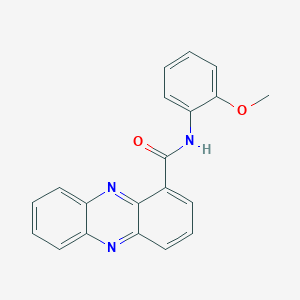

![molecular formula C12H9ClN4O2S2 B2508156 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide CAS No. 477851-56-2](/img/structure/B2508156.png)

4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel sulfonamide derivatives has been explored in the context of antitumor activity. Specifically, a series of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides were synthesized by reacting potassium salts with various amines. These compounds were further modified by dehydration to produce nitriles. The synthesis process aimed to explore the structure-activity relationships of these compounds, particularly their antitumor properties. One compound, in particular, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed remarkable activity against non-small cell lung cancer and melanoma cell lines, indicating the potential for further development as an antitumor agent .

Molecular Structure Analysis

The molecular structure of a related sulfonamide derivative, 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, was determined through crystallization. This compound crystallizes in space group P1 with two independent molecules in the structure. The analysis revealed that there is no tautomeric equilibrium present, with the compound existing in a single imino form. The structural parameters highlighted the importance of intramolecular hydrogen bonding and the orientation of methoxy groups in the stability of the crystalline form. Intermolecular interactions were also noted to contribute to the crystalline cohesion of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the sulfonamide derivatives include the reaction of potassium salts with amines to introduce various moieties into the benzenesulfonamide structure. The dehydration of carbamoyl substituents to form nitriles represents a key chemical transformation that can alter the activity of the compounds. These reactions are crucial for tailoring the chemical properties of the sulfonamides to enhance their antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamide derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the orientation of substituents like methoxy groups influence the physical state and stability of the compounds. The crystalline form, as well as the solubility and reactivity of these compounds, are determined by these structural features. The antitumor activity of these compounds, as evidenced by the in vitro studies at the National Cancer Institute, suggests that the physical and chemical properties of the sulfonamides are conducive to their biological activity .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications : A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to the one you mentioned. These derivatives demonstrated potential for photodynamic therapy, particularly for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity : Another research explored the synthesis of benzenesulfonamide derivatives and their evaluation against human colorectal carcinoma and cervix carcinoma cell lines. Some of these compounds, closely related to the one you're interested in, showed marked anticancer activity (Karakuş et al., 2018).

Anticonvulsant Agents : A study focused on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for potential use as anticonvulsant agents. Some synthesized compounds, including derivatives of your compound of interest, showed promising results against picrotoxin-induced convulsions (Farag et al., 2012).

Antimicrobial Agents : Research into the synthesis of new derivatives of benzenesulfonamide nucleus with pyrazole and thiazole rings used a compound similar to yours as a key starting material. These new derivatives showed promising antimicrobial properties (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O2S2/c13-11-10(17-5-6-20-12(17)16-11)7-15-8-1-3-9(4-2-8)21(14,18)19/h1-7H,(H2,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOLHAWBRSMOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

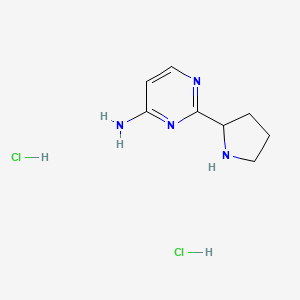

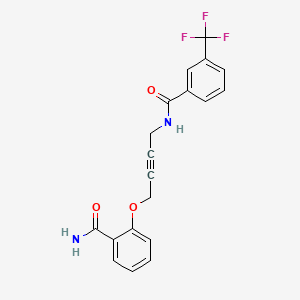

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)

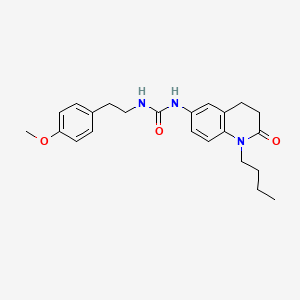

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

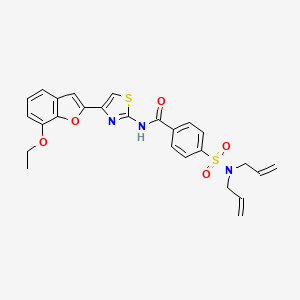

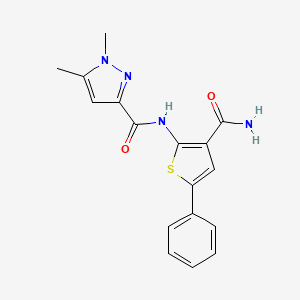

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)

![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)